molecular formula C13H10N2O2 B14589012 3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide CAS No. 61082-84-6

3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide

Cat. No.: B14589012
CAS No.: 61082-84-6
M. Wt: 226.23 g/mol
InChI Key: ZRNOPAMNPIATKU-UHFFFAOYSA-N
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Description

3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide is a complex organic compound that features a unique fusion of furan and indole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole nucleus, followed by the introduction of the furan ring through cyclization reactions. The final step involves the formation of the prop-2-enamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking receptor signaling, or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combined furan and indole rings, which confer unique chemical properties and biological activities. This fusion enhances its potential as a versatile scaffold for drug development and other applications .

Properties

CAS No.

61082-84-6

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

3-(4H-furo[3,2-b]indol-2-yl)prop-2-enamide

InChI

InChI=1S/C13H10N2O2/c14-12(16)6-5-8-7-11-13(17-8)9-3-1-2-4-10(9)15-11/h1-7,15H,(H2,14,16)

InChI Key

ZRNOPAMNPIATKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C=CC(=O)N

Origin of Product

United States

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